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molecular formula C10H18O3 B3176408 Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate CAS No. 99197-84-9

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate

Cat. No. B3176408
M. Wt: 186.25 g/mol
InChI Key: PTAPPDZMKVXQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591458

Procedure details

A solution of ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)acrylate (17 g) in ethanol (200 ml) is catalytically hydrogenated over 10% palladium-carbon (4 g, 50% wet) at room temperature under atmospheric pressure. After the absorption of hydrogen has ceased, the catalyst is removed by filtration and the filtrate is concentrated in vacuo. The oily residue is purified by vacuum distillation to give ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)propionate (15 g) as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][CH2:2]1>C(O)C.[C].[Pd]>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
O1CCC(CC1)C=CC(=O)OCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue is purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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